

# A Comparative Guide to the NMR Spectra of Dibromofluoromethane and Its Derivatives

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## Compound of Interest

Compound Name: *Dibromofluoromethane*

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds, a class of molecules with increasing importance in pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative analysis of the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra of **dibromofluoromethane** ( $\text{CHBr}_2\text{F}$ ) and its derivatives, offering a valuable resource for the interpretation of their spectral data. We present a detailed examination of chemical shifts, coupling constants, and splitting patterns, supported by experimental data and protocols.

## Data Presentation: A Comparative Overview

The following tables summarize the key NMR spectral data for **dibromofluoromethane** and related compounds. These values provide a baseline for understanding the influence of atomic substitution on the magnetic environment of the nuclei.

Table 1:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Data for **Dibromofluoromethane** and Comparison Compounds in  $\text{CDCl}_3$

Compound	Formula	<sup>1</sup> H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>19</sup> F Chemical Shift (δ, ppm)
Dibromofluoromethane <sup>[1]</sup>	CHBr <sub>2</sub> F	7.71 (d, J = 48.3 Hz)	73.8 (d, J = 315.0 Hz)	-84.08 (d, J = 48.9 Hz)
Dibromomethane <sup>[2][3]</sup>	CH <sub>2</sub> Br <sub>2</sub>	4.95	19.2	N/A
Bromodifluoromethane	CHBrF <sub>2</sub>	Data not readily available	Data not readily available	Data not readily available

Note: The solvent is CDCl<sub>3</sub> unless otherwise specified. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as d (doublet).

Table 2: <sup>1</sup>H NMR Data for **Dibromofluoromethane** Derivatives

Compound	Formula	<sup>1</sup> H Chemical Shift (δ, ppm)	Solvent
Ethyl dibromofluoroacetate <sup>[4]</sup>	CBr <sub>2</sub> FCO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	4.4 (q), 1.4 (t)	CDCl <sub>3</sub>
Dibromoacetic acid <sup>[5]</sup>	CBr <sub>2</sub> HCO <sub>2</sub> H	5.86	CDCl <sub>3</sub>

## Interpreting the Spectra: Key Features and Comparisons

The NMR spectra of **dibromofluoromethane** reveal characteristic features arising from the interplay of the different halogen atoms and the proton.

- **<sup>1</sup>H NMR of Dibromofluoromethane:** The proton signal appears as a doublet at 7.71 ppm with a large coupling constant of 48.3 Hz.<sup>[1]</sup> This splitting is due to the coupling with the adjacent fluorine atom (<sup>2</sup>JHF). The significant downfield shift compared to dibromomethane (4.95 ppm) is a result of the strong electron-withdrawing effect of the fluorine atom.

- $^{13}\text{C}$  NMR of **Dibromofluoromethane**: The carbon signal is a doublet centered at 73.8 ppm, with a very large one-bond carbon-fluorine coupling constant ( $^1\text{JCF}$ ) of 315.0 Hz.[1] This large coupling is a hallmark of directly bonded carbon and fluorine atoms.
- $^{19}\text{F}$  NMR of **Dibromofluoromethane**: The fluorine spectrum displays a doublet at -84.08 ppm, with a coupling constant of 48.9 Hz, corresponding to the coupling with the geminal proton ( $^2\text{JFH}$ ).[1] The chemical shift is within the typical range for fluoromethyl groups.[6]

Comparison with Related Halomethanes:

- Dibromomethane ( $\text{CH}_2\text{Br}_2$ ): The proton signal is a singlet at 4.95 ppm, and the carbon signal is at 19.2 ppm.[2][3] The absence of fluorine results in simpler spectra with no H-F or C-F coupling. The upfield chemical shifts compared to  $\text{CHBr}_2\text{F}$  highlight the deshielding effect of fluorine.
- Impact of Additional Fluorine (e.g., in Bromodifluoromethane,  $\text{CHBrF}_2$ ): While specific data for  $\text{CHBrF}_2$  was not readily available in the initial search, it is expected that the proton chemical shift would be even further downfield due to the presence of two fluorine atoms. The  $^{19}\text{F}$  NMR would likely show a doublet due to H-F coupling.

Analysis of Derivatives:

- Ethyl dibromofluoroacetate ( $\text{CBr}_2\text{FCO}_2\text{CH}_2\text{CH}_3$ ): The replacement of the hydrogen with an ester group removes the characteristic H-F coupling in the  $^1\text{H}$  NMR spectrum. The spectrum is now dominated by the signals of the ethyl group, a quartet around 4.4 ppm and a triplet around 1.4 ppm.[4]
- Dibromoacetic acid ( $\text{CBr}_2\text{HCO}_2\text{H}$ ): The proton attached to the  $\alpha$ -carbon appears at 5.86 ppm.[5] The acidic proton would be observed much further downfield, typically above 10 ppm.

## Experimental Protocols

Reproducible and high-quality NMR data are contingent on standardized experimental procedures.

### 1. Sample Preparation:

- Solids: Weigh 5-25 mg of the compound into a clean, dry vial.
- Liquids: Use 1-2 drops of the liquid sample.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>). Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for halogenated compounds.<sup>[7][8]</sup>
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount to avoid obscuring sample peaks). However, modern spectrometers can often lock onto the deuterium signal of the solvent for referencing.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.<sup>[7][9]</sup>

## 2. NMR Data Acquisition:

The following are typical parameters for acquiring <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a standard NMR spectrometer (e.g., 300-600 MHz).

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  - Spectral Width (SW): Approximately 15-20 ppm, centered around 5-7 ppm.
  - Acquisition Time (AQ): 2-4 seconds.
  - Relaxation Delay (D1): 1-5 seconds.
  - Number of Scans (NS): 8-16 for moderately concentrated samples.
- <sup>13</sup>C NMR:
  - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

- Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-10 seconds.
- Number of Scans (NS): 128 to 1024 or more, depending on the sample concentration, due to the low natural abundance of  $^{13}\text{C}$ .

- $^{19}\text{F}$  NMR:
  - Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.
  - Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) is often necessary due to the large chemical shift range of  $^{19}\text{F}$ .[\[6\]](#)
  - Acquisition Time (AQ): 1-2 seconds.
  - Relaxation Delay (D1): 1-5 seconds.
  - Number of Scans (NS): 16-64, as  $^{19}\text{F}$  is a sensitive nucleus with 100% natural abundance.  
[\[6\]](#)

## Visualizing Molecular Interactions and Workflows

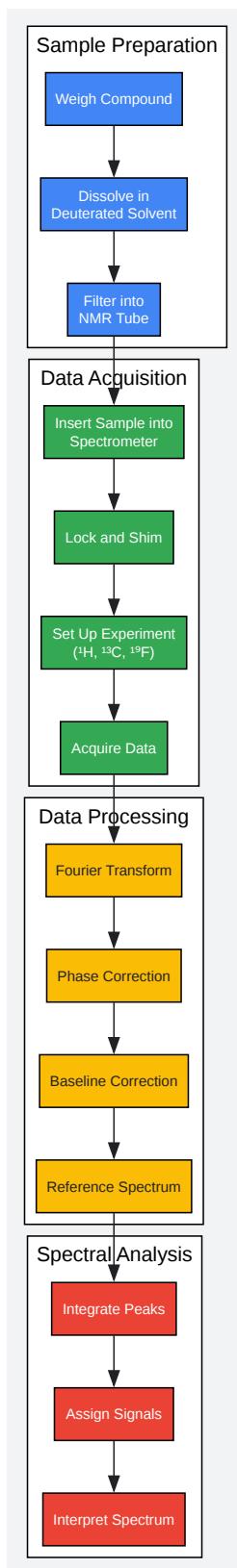
### Spin-Spin Coupling in **Dibromofluoromethane**

The following diagram illustrates the key spin-spin coupling interactions in the **dibromofluoromethane** molecule that give rise to the observed splitting patterns in the NMR spectra.

Caption: Spin-spin coupling in  $\text{CHBr}_2\text{F}$ .

### Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.



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Caption: NMR experimental workflow.

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